Chiral Purity Specification: (5R)-Enantiomer vs. (5S)-Enantiomer vs. Racemate
A direct comparison of available procurement specifications reveals a stark difference in utility. (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5) is commercially specified as a single enantiomer, with vendors reporting chiral purity corresponding to the defined (R) absolute configuration . In contrast, the compound available under CAS 1065609-70-2 is the racemic mixture (±)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol, which comprises equal amounts of both (5R) and (5S) enantiomers . For chiral resolution or asymmetric synthesis campaigns, the racemate provides 0% enantiomeric excess, rendering it unsuitable without subsequent separation. The (5S)-enantiomer (CAS 1443112-10-4) is separately cataloged with its own distinct CAS number, confirming the commercial and regulatory recognition of these as distinct chemical entities .
| Evidence Dimension | Stereochemical Composition and Commercial Specification |
|---|---|
| Target Compound Data | Single enantiomer; (5R) absolute configuration; CAS 1443111-64-5 |
| Comparator Or Baseline | (5S)-enantiomer: CAS 1443112-10-4; Racemate: CAS 1065609-70-2, equimolar mixture of (5R) and (5S) |
| Quantified Difference | The target compound provides 100% of the desired (5R) isomer; the racemate provides 0% enantiomeric excess (50% target/50% opposite isomer). |
| Conditions | Commercial procurement and chemical inventory specifications as defined by CAS registry numbers. |
Why This Matters
Procurement of the correct CAS number is essential for experimental reproducibility and eliminates the cost and time burden of chiral resolution steps.
